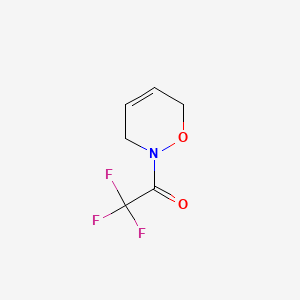
1-(3,6-Dihydro-2H-1,2-Oxazin-2-Yl)-2,2,2-Trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dihydro-2H-1,2-Oxazin-2-Yl)-2,2,2-Trifluoroethanone is a compound that belongs to the class of 1,2-oxazines. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The presence of the trifluoromethyl group in this compound adds to its chemical stability and reactivity, making it an interesting subject for research.
Preparation Methods
The synthesis of 1-(3,6-Dihydro-2H-1,2-Oxazin-2-Yl)-2,2,2-Trifluoroethanone can be achieved through several synthetic routes. One common method involves the reaction of nitroarenes with conjugated dienes, catalyzed by palladium/phenanthroline complexes and employing phenyl formate as a CO surrogate . The reaction conditions typically include a controlled temperature and pressure environment to ensure the desired product yield.
Chemical Reactions Analysis
1-(3,6-Dihydro-2H-1,2-Oxazin-2-Yl)-2,2,2-Trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Scientific Research Applications
1-(3,6-Dihydro-2H-1,2-Oxazin-2-Yl)-2,2,2-Trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-(3,6-Dihydro-2H-1,2-Oxazin-2-Yl)-2,2,2-Trifluoroethanone exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1-(3,6-Dihydro-2H-1,2-Oxazin-2-Yl)-2,2,2-Trifluoroethanone can be compared with other similar compounds such as:
Diethyl (6-methoxy-3,6-dihydro-2H-1,2-oxazin-2-yl)phosphonate: This compound shares the 1,2-oxazine core but differs in its functional groups, leading to different reactivity and applications.
Methyl 4-(5-methyl-3,6-dihydro-2H-1,2-oxazin-2-yl)benzoate:
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
13627-94-6 |
|---|---|
Molecular Formula |
C6H6F3NO2 |
Molecular Weight |
181.114 |
IUPAC Name |
1-(3,6-dihydrooxazin-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)5(11)10-3-1-2-4-12-10/h1-2H,3-4H2 |
InChI Key |
RXIDZYOZVGFNDY-UHFFFAOYSA-N |
SMILES |
C1C=CCON1C(=O)C(F)(F)F |
Synonyms |
2H-1,2-Oxazine, 3,6-dihydro-2-(trifluoroacetyl)- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















